molecular formula C10H20N2O B13327508 2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol

2',2'-Dimethyl-[1,3'-bipyrrolidin]-3-ol

Cat. No.: B13327508
M. Wt: 184.28 g/mol
InChI Key: BSGWXBLKTVSRLJ-UHFFFAOYSA-N
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Description

2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol is an organic compound characterized by its unique bipyrrolidine structure. This compound has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its distinct molecular structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol typically involves the reaction of pyrrolidine derivatives under controlled conditions. One common method includes the use of 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid) as a starting material, which undergoes a series of reactions to form the desired bipyrrolidine structure . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of 2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium catalyst.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and affecting various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,2’-Dimethyl-[1,3’-bipyrrolidin]-3-ol is unique due to its bipyrrolidine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(2,2-dimethylpyrrolidin-3-yl)pyrrolidin-3-ol

InChI

InChI=1S/C10H20N2O/c1-10(2)9(3-5-11-10)12-6-4-8(13)7-12/h8-9,11,13H,3-7H2,1-2H3

InChI Key

BSGWXBLKTVSRLJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(CCN1)N2CCC(C2)O)C

Origin of Product

United States

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